Methyl 4-amino-1-(3-cyanopropyl)-1h-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-amino-1-(3-cyanopropyl)-1h-pyrrole-2-carboxylate is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with an amino group, a cyanopropyl group, and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-(3-cyanopropyl)-1h-pyrrole-2-carboxylate typically involves the reaction of 4-amino-1-(3-cyanopropyl)-1H-pyrrole-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-(3-cyanopropyl)-1h-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the pyrrole ring.
Reduction: Primary amines.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-1-(3-cyanopropyl)-1h-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-(3-cyanopropyl)-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyanopropyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-amino-1-(3-cyanopropyl)-1h-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of an amino group, a cyanopropyl group, and a carboxylate ester makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H13N3O2 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 4-amino-1-(3-cyanopropyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H13N3O2/c1-15-10(14)9-6-8(12)7-13(9)5-3-2-4-11/h6-7H,2-3,5,12H2,1H3 |
InChI Key |
HFJOQPHHLRPCER-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CN1CCCC#N)N |
Origin of Product |
United States |
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